molecular formula C14H20ClN3O B4408063 4-[2-(4-methyl-1-piperazinyl)ethoxy]benzonitrile hydrochloride

4-[2-(4-methyl-1-piperazinyl)ethoxy]benzonitrile hydrochloride

Cat. No. B4408063
M. Wt: 281.78 g/mol
InChI Key: KIIZXRDOASPUDL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-[2-(4-methyl-1-piperazinyl)ethoxy]benzonitrile hydrochloride, also known as MPHB, is a chemical compound that has been widely used in scientific research. It is a selective agonist of the dopamine D3 receptor, which plays a crucial role in the regulation of mood, motivation, and reward. The purpose of

Mechanism of Action

4-[2-(4-methyl-1-piperazinyl)ethoxy]benzonitrile hydrochloride acts as a selective agonist of the dopamine D3 receptor, which is a G protein-coupled receptor that is primarily expressed in the mesolimbic and mesocortical regions of the brain. Activation of the dopamine D3 receptor by this compound leads to the release of dopamine, which plays a crucial role in the regulation of mood, motivation, and reward.
Biochemical and Physiological Effects:
This compound has been shown to have a number of biochemical and physiological effects. It has been shown to increase dopamine release in the mesolimbic and mesocortical regions of the brain, which are involved in reward processing and motivation. This compound has also been shown to increase cAMP levels in cells expressing the dopamine D3 receptor, which is a downstream signaling pathway of the receptor.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 4-[2-(4-methyl-1-piperazinyl)ethoxy]benzonitrile hydrochloride in lab experiments is its selectivity for the dopamine D3 receptor. This allows researchers to study the specific role of this receptor in various physiological and pathological conditions. However, one limitation of using this compound is its potential off-target effects on other dopamine receptors, which can complicate the interpretation of results.

Future Directions

There are several future directions for the use of 4-[2-(4-methyl-1-piperazinyl)ethoxy]benzonitrile hydrochloride in scientific research. One potential area of research is the development of this compound-based therapies for the treatment of drug addiction, depression, and schizophrenia. Another area of research is the investigation of the role of dopamine D3 receptors in the regulation of feeding behavior and obesity. Additionally, the development of more selective agonists and antagonists for the dopamine D3 receptor can help to further elucidate its role in various physiological and pathological conditions.
Conclusion:
In conclusion, this compound is a chemical compound that has been widely used in scientific research to study the role of dopamine D3 receptors in various physiological and pathological conditions. Its selectivity for the dopamine D3 receptor makes it a valuable tool for investigating the specific role of this receptor in various processes. However, its potential off-target effects on other dopamine receptors should be taken into consideration when interpreting results. Future research directions for this compound include the development of therapies for various disorders and the investigation of the role of dopamine D3 receptors in feeding behavior and obesity.

Scientific Research Applications

4-[2-(4-methyl-1-piperazinyl)ethoxy]benzonitrile hydrochloride has been widely used in scientific research to study the role of dopamine D3 receptors in various physiological and pathological conditions. It has been shown to have potential therapeutic applications for the treatment of drug addiction, depression, and schizophrenia. This compound has also been used as a tool to investigate the role of dopamine D3 receptors in reward processing, motivation, and learning.

properties

IUPAC Name

4-[2-(4-methylpiperazin-1-yl)ethoxy]benzonitrile;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19N3O.ClH/c1-16-6-8-17(9-7-16)10-11-18-14-4-2-13(12-15)3-5-14;/h2-5H,6-11H2,1H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KIIZXRDOASPUDL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCN(CC1)CCOC2=CC=C(C=C2)C#N.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20ClN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

281.78 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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